3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a unique chemical structure composed of a thiazole ring, an octahydropyrrolo ring system, and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one generally involves a multi-step process:
Step 1: Formation of the thiazole ring through the cyclization of α-halocarbonyl compounds with thioamides.
Step 2: Synthesis of the octahydropyrrolo ring system via hydrogenation of pyrrole derivatives.
Step 3: Coupling of the synthesized intermediates to form the desired compound under specific reaction conditions including temperature control and the use of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using flow chemistry techniques to ensure consistency and efficiency. This process typically involves automated control systems for precise reaction parameter adjustments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions where the thiazole ring and the benzoxazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: The octahydropyrrolo ring system can be reduced using suitable reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions occur on the benzoxazole moiety, often using alkyl halides.
Common Reagents and Conditions: Oxidation typically requires oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions. Reduction involves reducing agents such as sodium borohydride or lithium aluminium hydride. Nucleophilic substitution may use solvents like DMF or DMSO with the presence of bases such as NaH or K₂CO₃.
Major Products:
Oxidation products include sulfoxides or sulfones.
Reduction may yield various reduced forms of the compound.
Substitution yields derivatives with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules and is used to study the reactivity of thiazole and benzoxazole rings.
Medicine: The compound is being investigated for its therapeutic potential, particularly its role as an anti-inflammatory and anticancer agent due to its ability to modulate specific molecular pathways.
Industry: In industrial applications, the compound is used in the synthesis of novel polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves:
Molecular Targets: The compound interacts with specific proteins and enzymes, modulating their activity.
Pathways Involved: It influences various signaling pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Benzoxazole Derivatives: Compounds such as 2,3-dihydro-1,3-benzoxazole-2-thione.
Thiazole Compounds: Molecules like 1,3-thiazole-4-carboxylic acid.
Uniqueness: What sets 3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one apart is its intricate structure combining a thiazole, octahydropyrrolo, and benzoxazole moiety, providing a unique scaffold for the development of therapeutic agents and functional materials.
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Properties
IUPAC Name |
3-[2-oxo-2-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-16(11-22-14-3-1-2-4-15(14)25-18(22)24)20-7-12-9-21(10-13(12)8-20)17-19-5-6-26-17/h1-6,12-13H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCNOROQBZYVKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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